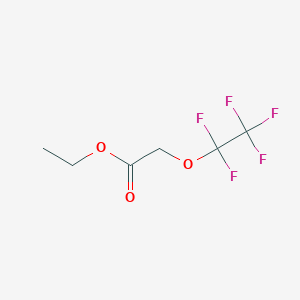![molecular formula C10H9F3O2S B1459084 Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate CAS No. 1524889-36-8](/img/structure/B1459084.png)
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
Descripción general
Descripción
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a chemical compound with the CAS number 1524889-36-8 . It has a molecular weight of 250.24 and a molecular formula of C10H9F3O2S . This compound is used in diverse scientific research and exhibits unique properties that can be leveraged in various fields, such as pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate consists of an ethyl group (C2H5) attached to a 2-fluoroacetate group (CHF-COO), which is further connected to a 2,4-difluorophenylsulfanyl group (C6H3F2S) . The presence of fluorine atoms and a sulfanyl group in the molecule could potentially influence its reactivity and physical properties.Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
A study demonstrated the use of related fluoroacetate compounds in radical reactions for synthesizing difluoro or monofluoroacetyl-substituted acetals. This methodology was pivotal in the synthesis of 3,3-difluoro-GABA, expanding the library of isomeric difluoro GABAs. It highlighted the role of such compounds in facilitating complex organic synthesis, showcasing their importance in developing pharmaceuticals and agrochemicals (Kondratov et al., 2015).
Environmental Chemistry
Research into the atmospheric photooxidation of fluoroacetates, which are structurally related to Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate, has provided insights into the formation of fluorocarboxylic acids. This study is crucial for understanding the environmental fate of fluoroorganic compounds and their potential impact on atmospheric chemistry (Blanco et al., 2010).
Analytical Chemistry
A novel procedure for determining fluoroacetic acid in water and biological samples was developed, using ethylation and solid-phase microextraction followed by GC-FID or GC-MS analysis. This methodology emphasizes the significance of fluoroacetate derivatives in environmental and toxicological studies, providing a means to detect and quantify these compounds in various matrices (Koryagina et al., 2006).
Material Science
A study on the enhancement of PEDOT:PSS films' conductivity through treatment with geminal diols or amphiphilic fluoro compounds highlights the application of fluoroacetate derivatives in modifying the properties of materials for electronic and optoelectronic devices. This research demonstrates the potential of fluoroorganic compounds in advancing materials science and engineering (Xia & Ouyang, 2012).
Propiedades
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBWUNHCYWPSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)


![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)


![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)



